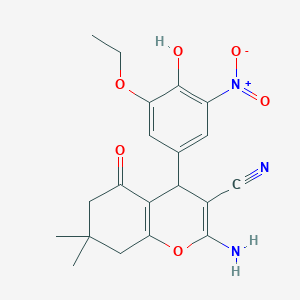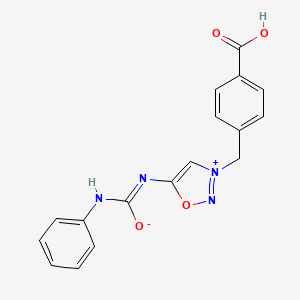
2,2-bis(4-chlorophenyl)-N'-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide
描述
2,2-bis(4-chlorophenyl)-N'-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide, also known as BCDMH, is a chemical compound that belongs to the class of hydrazides. It is widely used in scientific research applications due to its unique properties and mechanism of action. In
作用机制
The mechanism of action of 2,2-bis(4-chlorophenyl)-N'-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide involves the release of hypochlorous acid, which is a powerful oxidizing agent. This acid can react with various cellular components, including proteins and nucleic acids, leading to cell death. 2,2-bis(4-chlorophenyl)-N'-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide can also disrupt the cell membrane of microorganisms, causing them to lose their structural integrity and leading to their eventual death.
Biochemical and Physiological Effects:
2,2-bis(4-chlorophenyl)-N'-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide has been shown to have a low toxicity profile, making it a safe choice for scientific research. It has been found to be non-carcinogenic and non-mutagenic, which is important for its potential use in various applications. 2,2-bis(4-chlorophenyl)-N'-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide has also been shown to have no significant effect on the environment, making it a sustainable choice for water treatment.
实验室实验的优点和局限性
One of the major advantages of using 2,2-bis(4-chlorophenyl)-N'-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide in lab experiments is its broad-spectrum antimicrobial activity. It can effectively kill a wide range of microorganisms, making it a versatile choice for various applications. However, one of the limitations of using 2,2-bis(4-chlorophenyl)-N'-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide is its instability in aqueous solutions. It can degrade quickly in the presence of water, which can limit its effectiveness in certain applications.
未来方向
There are several future directions for research on 2,2-bis(4-chlorophenyl)-N'-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide. One potential area of study is the development of more stable formulations of 2,2-bis(4-chlorophenyl)-N'-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide for use in water treatment. Another area of research is the exploration of 2,2-bis(4-chlorophenyl)-N'-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide's potential as an antiviral agent, as it has shown promising results in vitro against certain viruses. Additionally, further studies on the mechanism of action of 2,2-bis(4-chlorophenyl)-N'-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide can help to elucidate its potential uses in various applications.
In conclusion, 2,2-bis(4-chlorophenyl)-N'-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide is a versatile chemical compound that has a wide range of scientific research applications. Its unique properties and mechanism of action make it a valuable tool for researchers studying antimicrobial, antifungal, and antiviral agents. With further research, 2,2-bis(4-chlorophenyl)-N'-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide has the potential to be used in various applications, including water treatment and as an antiviral agent.
科学研究应用
2,2-bis(4-chlorophenyl)-N'-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide has been extensively studied for its antimicrobial, antifungal, and antiviral properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. 2,2-bis(4-chlorophenyl)-N'-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide has also been studied for its potential use in water treatment, as it can effectively disinfect water and prevent the growth of harmful microorganisms.
属性
IUPAC Name |
2,2-bis(4-chlorophenyl)-N'-(2,5-dichlorophenyl)-2-hydroxyacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl4N2O2/c21-14-5-1-12(2-6-14)20(28,13-3-7-15(22)8-4-13)19(27)26-25-18-11-16(23)9-10-17(18)24/h1-11,25,28H,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXBCLRJCOEBSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(=O)NNC3=C(C=CC(=C3)Cl)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(6-amino-5-cyano-3-isopropyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxy-6-nitrophenyl morpholine-4-carboxylate](/img/structure/B4291822.png)
![4-(6-amino-5-cyano-3-pyridin-4-yl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxy-6-nitrophenyl morpholine-4-carboxylate](/img/structure/B4291823.png)
![4-(6-amino-5-cyano-3-isopropyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate](/img/structure/B4291829.png)
![4-(2-amino-3-cyano-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-4-yl)-2-ethoxy-6-nitrophenyl morpholine-4-carboxylate](/img/structure/B4291830.png)

![ethyl N-(3-chlorobenzoyl)-2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoroalaninate](/img/structure/B4291851.png)
![3-(4-bromophenyl)-5-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4291855.png)
![methyl 2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoro-N-propionylalaninate](/img/structure/B4291866.png)
![6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-isopropyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4291871.png)
![6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4291877.png)

![(2'-amino-3'-cyano-7'-methyl-2,5'-dioxo-5'H-spiro[indole-3,4'-pyrano[4,3-b]pyran]-1(2H)-yl)acetic acid](/img/structure/B4291916.png)
